Positional Isomer XLogP3 Comparison
The target 2-substituted piperidine exhibits an XLogP3 of 3.0, compared to 2.9 for the 4-position isomer 4-(2-(isobutylthio)ethyl)piperidine (CAS 1595617-08-5), a difference of 0.1 log units [1][2]. Both compounds share an identical molecular formula (C₁₁H₂₃NS), molecular weight (201.37 g/mol), and TPSA (37.3 Ų), indicating that the substitution position alone modulates lipophilicity without altering hydrogen-bonding capacity [1][2].
Δ +0.1 log units
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4-(2-(Isobutylthio)ethyl)piperidine: XLogP3 = 2.9 |
| Quantified Difference | Δ = +0.1 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021/2025 release |
Why This Matters
A 0.1 log unit difference in XLogP3, while modest, can be meaningful in fine-tuning membrane permeability and target binding in SAR campaigns where the 2-position substitution directs the basic amine into a distinct spatial orientation relative to the 4-position isomer.
- [1] PubChem. Compound Summary: 2-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine, CID 61684417. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1249984-04-0 View Source
- [2] PubChem. Compound Summary: 4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine, CID 71778041. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1595617-08-5 View Source
